

Application Notes and Protocols for Treating Prostate Cancer Cells with AU-15330

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Compound of Interest

Compound Name: AU-15330

Cat. No.: B10827972

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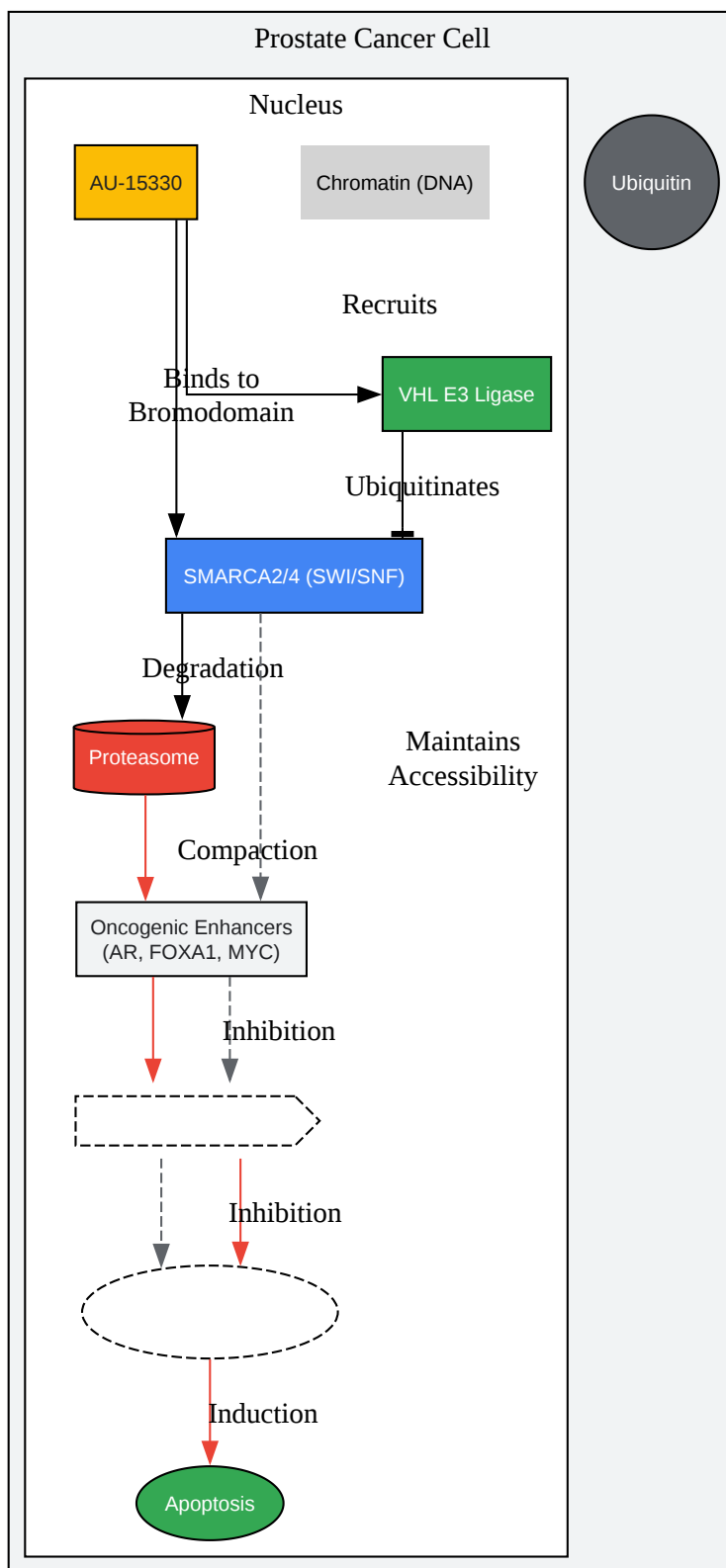
Introduction

AU-15330 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2][3] These proteins are critical components of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression by altering DNA accessibility.[4][5][6] In the context of prostate cancer, particularly androgen receptor (AR)-positive and enhancer-addicted subtypes, the SWI/SNF complex is essential for maintaining the oncogenic transcriptional program.[4][5][7] **AU-15330** leverages the cell's ubiquitin-proteasome system to selectively target and degrade SMARCA2 and SMARCA4, leading to chromatin compaction, disruption of key oncogenic signaling pathways, and ultimately, inhibition of tumor growth.[4][5] These application notes provide a comprehensive overview of the use of **AU-15330** in prostate cancer research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

AU-15330 functions as a bifunctional molecule. One end binds to the bromodomain of SMARCA2/4, while the other end recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[7] This proximity induces the ubiquitination of SMARCA2/4, marking them for degradation by the proteasome. The degradation of these ATPase subunits leads to the inactivation of the SWI/SNF complex. This, in turn, results in widespread chromatin

compaction, particularly at distal enhancer regions that are critical for the expression of key prostate cancer drivers like AR, FOXA1, and MYC.[4][5][7][8] The disruption of these core enhancer circuits leads to the downregulation of their target genes, resulting in cell cycle arrest and apoptosis in sensitive prostate cancer cell lines.[7]



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- To cite this document: BenchChem. [Application Notes and Protocols for Treating Prostate Cancer Cells with AU-15330]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827972#treating-prostate-cancer-cells-with-au-15330]

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